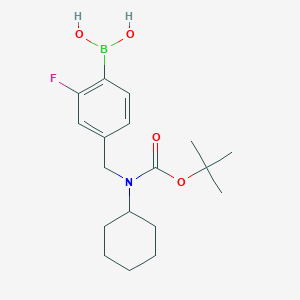
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
This compound is a boronic acid derivative with a complex structure. It contains a tert-butoxycarbonyl (Boc) group, a cyclohexyl group, and a fluorophenyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines . The cyclohexyl group is a six-membered cyclic alkane, and the fluorophenyl group is a phenyl ring with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through reactions involving organoboranes . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular formula of this compound is C13H23NO4 . It contains a boronic acid group attached to a fluorophenyl group, and a Boc-protected amine attached to a cyclohexyl group .Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions, revealing the free amine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.33 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound can be used in organic synthesis, particularly in Suzuki coupling reactions , which are a type of cross-coupling reaction used to synthesize biaryl compounds. The boronic acid group is essential for these reactions as it forms a complex with a transition metal catalyst, typically palladium, to facilitate the coupling process .
Sensing Applications
The ability of boronic acids to form stable complexes with diols leads to their utility in various sensing applications. They can be used in homogeneous assays or heterogeneous detection systems for monitoring glucose levels in diabetic patients or detecting other biologically relevant molecules .
Chemical Biology
In chemical biology, this compound could be involved in the detection and sensing of peroxides , recognition and sensing of protein motifs, development of new MRI contrast agents , and recognition of cell-surface carbohydrate biomarkers .
Molecular Recognition
The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides. This is particularly challenging due to their similarity in size and structure, but boronic acids can differentiate them effectively .
Environmental Monitoring
Finally, these compounds can be applied in environmental monitoring to detect pollutants or toxins. Their ability to react with specific chemical species makes them suitable for use in sensors that monitor air or water quality.
Each application mentioned leverages the unique properties of boronic acids, such as their ability to form stable complexes and be easily modified, which makes them versatile tools in scientific research . If you need more detailed information on any specific application or have further questions, feel free to ask!
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOHEZCGLVWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)

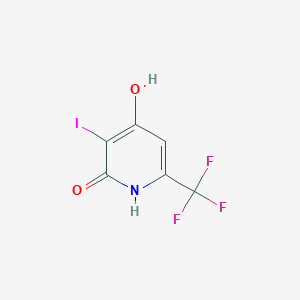
![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)
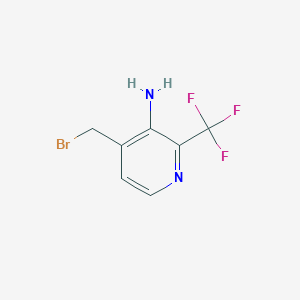


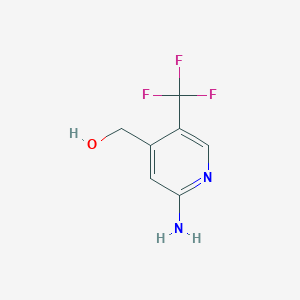
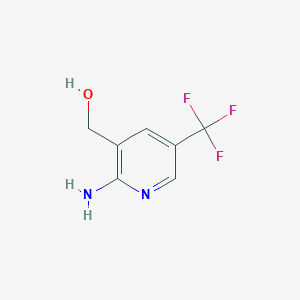
![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)

